1-(4-Methylbenzenesulfonyl)piperidine-4-carbonylchloride
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Overview
Description
1-(4-Methylbenzenesulfonyl)piperidine-4-carbonylchloride is a chemical compound with the molecular formula C13H16ClNO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a sulfonyl group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-4-carbonylchloride typically involves the reaction of 1-(4-Methylbenzenesulfonyl)piperidine-4-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride product. The general reaction scheme is as follows:
- Dissolve 1-(4-Methylbenzenesulfonyl)piperidine-4-carboxylic acid in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzenesulfonyl)piperidine-4-carbonylchloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water or aqueous base, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or THF.
Hydrolysis: The reaction is performed in aqueous acidic or basic conditions, often at elevated temperatures.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic acids: Formed by hydrolysis of the carbonyl chloride group.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)piperidine-4-carbonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)piperidine-4-carbonylchloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic transformations to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
1-(4-Methylbenzenesulfonyl)piperidine-4-carbonylchloride can be compared with other similar compounds, such as:
1-(4-Methylbenzenesulfonyl)piperidine: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
1-(4-Methylbenzenesulfonyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity and applications.
1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonylchloride: Similar structure but with a chlorine substituent on the benzene ring, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a sulfonyl group, a piperidine ring, and a carbonyl chloride group, which imparts distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-10-2-4-12(5-3-10)19(17,18)15-8-6-11(7-9-15)13(14)16/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJAPOBFOFLTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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